molecular formula C13H20N2O3 B5388617 ETHYL 2-[4-(2-FURYLMETHYL)PIPERAZINO]ACETATE

ETHYL 2-[4-(2-FURYLMETHYL)PIPERAZINO]ACETATE

Cat. No.: B5388617
M. Wt: 252.31 g/mol
InChI Key: VZBJMPSBELARSX-UHFFFAOYSA-N
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Description

ETHYL 2-[4-(2-FURYLMETHYL)PIPERAZINO]ACETATE is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, is characterized by the presence of a piperazine ring substituted with a furylmethyl group and an ethyl acetate moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

ethyl 2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-2-17-13(16)11-15-7-5-14(6-8-15)10-12-4-3-9-18-12/h3-4,9H,2,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBJMPSBELARSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[4-(2-FURYLMETHYL)PIPERAZINO]ACETATE typically involves the reaction of piperazine with 2-furylmethyl chloride in the presence of a base, followed by esterification with ethyl chloroacetate. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine or sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[4-(2-FURYLMETHYL)PIPERAZINO]ACETATE undergoes various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions include various substituted piperazines, aldehydes, carboxylic acids, and saturated derivatives. These products can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds.

Scientific Research Applications

ETHYL 2-[4-(2-FURYLMETHYL)PIPERAZINO]ACETATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(2-FURYLMETHYL)PIPERAZINO]ACETATE involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, leading to modulation of their activity. The furylmethyl group may also contribute to the compound’s biological activity by interacting with other molecular targets. The exact pathways involved are still under investigation, but the compound is believed to exert its effects through a combination of receptor binding and enzyme inhibition.

Comparison with Similar Compounds

ETHYL 2-[4-(2-FURYLMETHYL)PIPERAZINO]ACETATE can be compared with other piperazine derivatives such as:

    1-(2-Furylmethyl)piperazine: Similar structure but lacks the ethyl acetate moiety.

    N-(2-Furylmethyl)piperazine: Similar structure but with different substitution patterns on the piperazine ring.

    Ethyl 1-piperazineacetate: Lacks the furylmethyl group.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct biological and chemical properties.

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